1-Cyclohexyl-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1-methylurea is a synthetic organic compound with the molecular formula and a molecular weight of 345.443 g/mol. This compound is notable for its structural complexity, which includes a cyclohexyl group, a methoxyphenyl group, a pyrrolidinone moiety, and a urea functional group. It is primarily utilized in scientific research, particularly in the fields of medicinal chemistry and pharmacology .
The synthesis of 1-Cyclohexyl-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1-methylurea typically involves multi-step organic reactions. While specific synthetic routes are not detailed in the available literature, similar compounds are often synthesized through the following general methods:
Technical details regarding specific reagents, reaction conditions, and yields would typically be documented in patent filings or specialized chemical synthesis literature .
The molecular structure of 1-Cyclohexyl-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1-methylurea can be represented using various structural formulas:
InChI=1S/C19H27N3O3/c1-21(15-6-4-3-5-7-15)19(24)20-14-12-18(23)22(13-14)16-8-10-17(25-2)11-9-16/h8-11,14-15H,3-7,12-13H2,1-2H3,(H,20,24)This InChI string provides a unique identifier for the compound's structure.
The canonical SMILES representation is CN(C1CCCCC1)C(=O)NC2CC(=O)N(C2)C3=CC=C(C=C3)OC, which illustrates the connectivity and arrangement of atoms within the molecule.
While specific chemical reactions involving 1-Cyclohexyl-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1-methylurea are not extensively documented, compounds of similar structure may undergo several types of reactions:
Technical details regarding these reactions would require experimental data from laboratory studies or literature reviews focusing on similar compounds .
Potential mechanisms include:
Data on specific targets would require further investigation into pharmacological studies related to this compound or its analogs .
The physical properties of 1-Cyclohexyl-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1-methylurea include:
Key chemical properties include:
These properties are crucial for determining its usability in various experimental setups and applications .
The primary applications of 1-Cyclohexyl-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1-methylurea lie within research contexts:
CAS No.: 444811-29-4
CAS No.: 129119-78-4
CAS No.: 3331-64-4
CAS No.: 749786-16-1
CAS No.: